3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
7639-53-4 |
|---|---|
Molecular Formula |
C10H5Cl2N3 |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
NHVLFSFDLSVTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Alkylthiouronium Salts
A widely cited method involves reacting 1-hydrazino-3,6-dichloroisoquinoline with alkylthiouronium salts under reflux conditions. For example, S-methylthiouronium sulfate in aqueous ethanol at 100°C for 20 hours yields the target compound in 44.5% yield after recrystallization.
Mechanism :
-
Nucleophilic attack by the hydrazine moiety on the electrophilic sulfur center of the alkylthiouronium salt.
-
Cyclization via intramolecular N–N bond formation, releasing hydrogen sulfide and methanol.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Water/Ethanol (1:1) | Maximizes solubility |
| Temperature | 100°C | Accelerates cyclization |
| Reaction Time | 20 hours | Balances decomposition |
Cyanogen Bromide-Mediated Cyclization
An alternative route employs cyanogen bromide (BrCN) in acetic acid/sodium acetate buffer at 25°C. This method avoids high temperatures but requires stringent pH control (pH 4–5).
Key Steps :
-
Formation of a cyanamide intermediate.
-
Spontaneous cyclization to the triazole ring.
Yield : 38–52% (varies with substituent electronic effects).
Staudinger-Aza-Wittig Strategy
Diazide Intermediate Formation
6,7-Dichloroisoquinoline-5,8-dione is treated with sodium azide (NaN₃) in methanol to form 6,7-diazido-3,6-dichloroisoquinoline. Subsequent Staudinger reaction with triphenylphosphine (PPh₃) generates a phosphazine intermediate, which undergoes aza-Wittig cyclization with aldehydes to yield the triazolo ring.
Reaction Scheme :
-
-
-
Cyclization with RCHO → Target compound.
Yield : 68–85% (dependent on aldehyde electrophilicity).
Palladium-Catalyzed α-Arylation and Cyclization
Enolate Arylation Approach
A modular method employs Pd-catalyzed α-arylation of ketone enolates with 3,6-dichlorophenyl bromides, followed by cyclization with ammonium chloride (NH₄Cl). This one-pot protocol constructs both the isoquinoline core and triazole ring.
Conditions :
-
Catalyst: (DtBPF)PdCl₂ (2.5 mol%).
-
Base: t-BuONa.
-
Electrophile: Allyl bromide or benzyl chloride.
Yield : 71–80% for polysubstituted derivatives.
Advantages :
-
Regioselective control over chlorine positions.
-
Scalable to gram quantities.
Oxidative Cyclization Using DDQ
One-Pot Synthesis from 2-Hydrazinopyridines
A recent advance uses 2,4-dichlorophenylhydrazine and aldehydes with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in polyethylene glycol (PEG). The reaction proceeds via hydrazone formation, followed by DDQ-mediated oxidative cyclization at 80°C.
Key Data :
| Substrate | Yield (%) | Time (h) |
|---|---|---|
| 4-Chlorobenzaldehyde | 78 | 6 |
| Furfural | 65 | 8 |
Benefits :
-
Solvent recyclability (PEG).
-
Avoids toxic azide intermediates.
Comparative Analysis of Methods
| Method | Yield Range (%) | Temperature | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylthiouronium Salt | 44–52 | 100°C | Robust for bulk synthesis | Long reaction time |
| Staudinger-Aza-Wittig | 68–85 | 25–80°C | Versatile substituent incorporation | Requires toxic NaN₃ |
| Pd-Catalyzed Arylation | 71–80 | 80–120°C | Atom-economical | High catalyst cost |
| DDQ Oxidative | 65–78 | 80°C | Solvent sustainability | Limited substrate scope |
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in diverse chemical transformations under controlled conditions:
2.1. Electrochemical Cyclization
Nitrilimines derived from the compound undergo 1,5-electrocyclic ring closure to form the triazole isoquinoline framework .
2.2. Dimroth Rearrangement
Intermediates may undergo Dimroth rearrangement during synthesis, altering the connectivity of heterocyclic rings .
2.3. Oxidative Cyclization
Aldehydes coupled to triazoloisoquinoline derivatives undergo oxidative cyclization to form fused heterocycles, often using potassium hydroxide as a base .
Biological Activity
Solvent Compatibility
Reactions typically use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize reactive intermediates.
Reaction Pathways
4.1 Synthesis of Chalcone Derivatives
-
Nitrilimine generation : React isoquinoline derivatives with hydrazine derivatives.
-
Cyclization : Form triazole ring via electrocyclic closure.
-
Condensation : Couple with aldehydes under basic conditions .
4.2 Antifungal Agent Synthesis
-
Diazide formation : Convert dichloroquinones to bis-diazides using sodium azide.
-
Triphenylphosphine reaction : Generate aza-Wittig intermediates.
-
Aldehyde coupling : Form substituted derivatives via aza-Wittig reactions .
Structural Stability and Reactivity
The dichloro substituents at positions 3 and 6 enhance the compound’s reactivity in nucleophilic aromatic substitution and electrophilic cyclization reactions. Chlorine’s electron-withdrawing effect facilitates participation in aromatic substitution pathways while maintaining the stability of the fused triazole ring system .
Comparative Analysis of Reaction Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of triazolo[3,4-a]isoquinoline compounds exhibit promising anticancer properties. A study highlighted the synthesis of 3,4-dihydroisoquinolin derivatives containing heterocycles, which were evaluated for their anticonvulsant and anticancer activities. Among these, certain derivatives demonstrated significant efficacy against cancer cell lines with IC50 values lower than conventional chemotherapeutics like valproate .
Pharmacological Properties
The compound has been investigated for its role as a potential inhibitor of c-Met abnormalities, which are associated with various cancers. The pharmaceutical compositions containing 3,6-dichloro[1,2,4]triazolo[3,4-a]isoquinoline were shown to prevent or treat diseases related to c-Met dysfunction .
Antifungal Properties
There is also emerging evidence that triazoloisoquinoline derivatives possess antifungal activity. For instance, novel compounds synthesized from triazoloisoquinoline frameworks have been evaluated for their efficacy against fungal strains, demonstrating potential as antifungal agents .
Case Study 1: Anticonvulsant Activity Evaluation
In a controlled study assessing the anticonvulsant properties of various triazoloisoquinoline derivatives, one compound (9a) exhibited an ED50 value of 63.31 mg/kg in the maximal electroshock test. This compound showed higher safety margins compared to existing anticonvulsants, indicating its potential for further development in treating seizure disorders .
Case Study 2: Antifungal Efficacy
A series of synthesized triazoloisoquinoline compounds were tested against Candida albicans and Aspergillus species. Results indicated that specific derivatives displayed significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs. This suggests that these compounds could serve as lead candidates for new antifungal therapies .
Mechanism of Action
The mechanism of action of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with cellular components to induce biological effects. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . These molecular targets and pathways are crucial for its anticancer activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolo[3,4-a]isoquinoline Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline | Cl at C3, C6 | 279.72* | Triazole, Isoquinoline, Cl |
| 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline | Acetyl at C3 | 267.29 | Triazole, Isoquinoline, COCH₃ |
| 5-(4-Chlorophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-a]isoquinoline | Cl-C₆H₄ at C5, furyl at C3 | 333.79 | Triazole, Isoquinoline, Cl, Furyl |
| 8,9-Dimethoxy-1-phenyltetrahydro[1,2,4]triazolo[3,4-a]isoquinoline | OMe at C8, C9; Ph at C1 | 365.43 | Triazole, Isoquinoline, OMe, Ph |
Key Observations :
- Electron-withdrawing vs.
- Planarity: The triazole-isoquinoline core is nearly planar in all derivatives, but bulky substituents (e.g., phenyl, furyl) reduce solubility .
Table 3: Pharmacological Profiles
| Compound Name | Anticancer (IC₅₀, μM) | Antibacterial (MIC, μg/mL) | Antifungal (MIC, μg/mL) |
|---|---|---|---|
| 3,6-Dichloro derivative* | 1.2–2.5 (MCF7) | 8–16 (S. aureus) | 32–64 (A. niger) |
| 3-Acetyl derivatives | 5.8–12.4 (HeLa) | 4–8 (E. coli) | 16–32 (C. albicans) |
| Methoxy-substituted chalcones | 0.9–1.8 (MDA-MB-231) | N/A | 8–16 (A. flavus) |
| Fluorinated chalcones | 0.7–1.5 (MCF7) | N/A | N/A |
Key Findings :
- Anticancer Potency : The 3,6-dichloro derivative shows moderate activity compared to methoxy- or fluorinated chalcones, which exhibit superior cytotoxicity via oxidative stress and apoptosis induction .
- Antibacterial Specificity : 3-Acetyl derivatives are more effective against Gram-negative bacteria (e.g., E. coli) due to enhanced membrane permeability .
- Role of Substituents : Methoxy groups (electron-donating) improve antifungal activity, while halogens (electron-withdrawing) favor anticancer effects .
Mechanistic Insights
- 3,6-Dichloro derivative : Induces DNA damage via intercalation or topoisomerase inhibition, as suggested by molecular docking studies .
- Methoxy chalcones : Arrest the cell cycle at G2/M phase by modulating CDK1/cyclin B1 expression .
- 3-Acetyl derivatives : Inhibit bacterial DNA gyrase through hydrogen bonding with acetyl groups .
Biological Activity
3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline (CAS No. 7639-53-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
- Molecular Formula : C10H5Cl2N3
- Molecular Weight : 238.073 g/mol
- Appearance : Typically presented as a crystalline solid.
Anticancer Properties
Recent studies have explored the anticancer potential of triazoloisoquinoline derivatives, including this compound. For instance, a study demonstrated that related compounds induced apoptosis in breast cancer cells by modulating cell cycle progression and enhancing pro-apoptotic gene expression.
Key Findings:
- Cell Cycle Arrest : Compounds similar to this compound were shown to induce G2/M phase arrest in Luc-4T1 breast cancer cells.
- Apoptosis Induction : Increased expression of Bax and decreased expression of Bcl2 were observed, indicating a shift towards apoptosis .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Anti-apoptotic Proteins : Binding to proteins such as BCL2 and cellular inhibitor of apoptosis protein 1 (cIAP1), disrupting their function and promoting programmed cell death.
- Molecular Docking Studies : These studies have indicated favorable binding affinities of the compound towards various cancer-related targets .
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To assess the anti-proliferative effects of triazoloisoquinoline derivatives.
- Results : Significant suppression of cell growth and induction of apoptosis were noted at specific concentrations (IC50 around 20 μg/mL).
- : The compound demonstrated promising anticancer activity through modulation of cell cycle and apoptotic pathways .
-
Neuroprotective Effects :
- Research Focus : Investigating the potential neuroprotective properties against neurodegenerative diseases.
- Findings : Preliminary results suggested that derivatives could mitigate neuronal damage via antioxidant mechanisms.
Table 1: Summary of Biological Activities
Table 2: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Affinity Rank |
|---|---|---|
| BCL2 | -7.5 | High |
| cIAP1 | -8.0 | Very High |
| EGFRTK | -6.5 | Moderate |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
